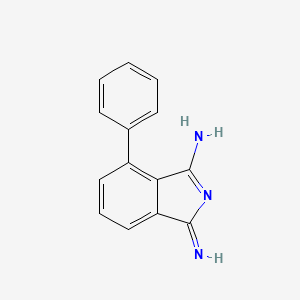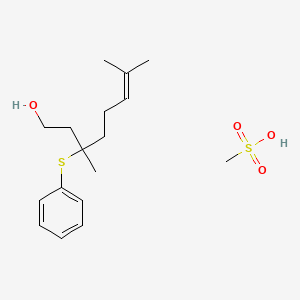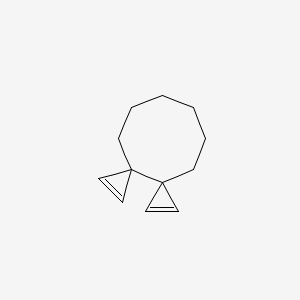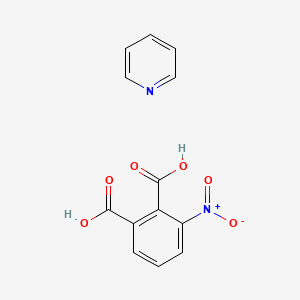
Pyridinium 3-nitrophthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridinium 3-nitrophthalate is an organic compound that belongs to the class of pyridinium salts These salts are known for their diverse applications in various fields, including chemistry, biology, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyridinium 3-nitrophthalate typically involves the reaction of pyridine with 3-nitrophthalic acid. The reaction is carried out in an appropriate solvent, such as ethanol, under controlled temperature conditions. The resulting product is then purified through recrystallization to obtain high-purity this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure consistent product quality. The final product is subjected to rigorous quality control measures to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: Pyridinium 3-nitrophthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Pyridinium 3-nitrophthalate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: this compound is used in the development of nonlinear optical materials, which are essential for various technological applications such as optical switching and frequency conversion
Wirkmechanismus
The mechanism of action of pyridinium 3-nitrophthalate involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to participate in various chemical reactions, leading to the formation of active intermediates. These intermediates can interact with biological molecules, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
- Pyridinium 2-nitrophthalate
- Pyridinium 4-nitrophthalate
- Pyridinium 3,5-dinitrophthalate
Comparison: Pyridinium 3-nitrophthalate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits superior nonlinear optical properties, making it more suitable for applications in optical materials .
Eigenschaften
CAS-Nummer |
63451-32-1 |
|---|---|
Molekularformel |
C13H10N2O6 |
Molekulargewicht |
290.23 g/mol |
IUPAC-Name |
3-nitrophthalic acid;pyridine |
InChI |
InChI=1S/C8H5NO6.C5H5N/c10-7(11)4-2-1-3-5(9(14)15)6(4)8(12)13;1-2-4-6-5-3-1/h1-3H,(H,10,11)(H,12,13);1-5H |
InChI-Schlüssel |
BEUKKBRRUALXBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC=C1.C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-4,5-dihydrotetrazolo[1,5-a]quinazolin-5-ol](/img/structure/B14493394.png)
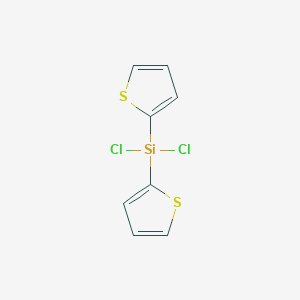
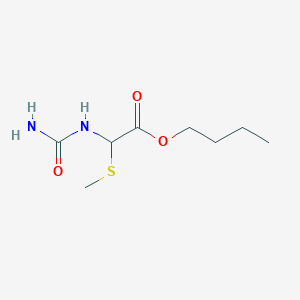
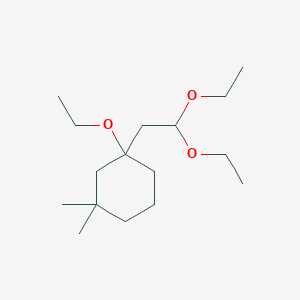
![Ethyl 2-[(3,5-dichloro-6-methylpyridin-2-yl)oxy]propanoate](/img/structure/B14493419.png)

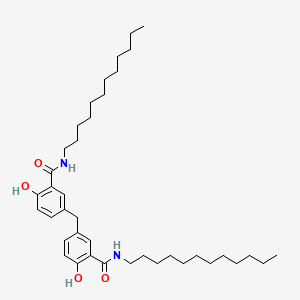
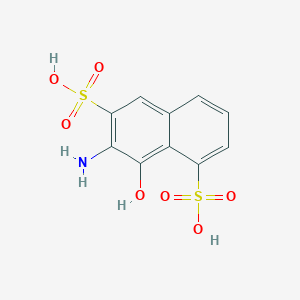
![8-Methylidene-2-oxabicyclo[2.2.2]oct-5-en-3-one](/img/structure/B14493453.png)

